molecular formula C16H18O3 B2677231 3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 306321-63-1

3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B2677231
CAS No.: 306321-63-1
M. Wt: 258.317
InChI Key: JWBZDJHUHBRAOA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one with propyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions result in the formation of various substituted benzo[c]chromen-6-one derivatives .

Scientific Research Applications

3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its specific propoxy substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its solubility, stability, and interaction with molecular targets compared to other similar compounds .

Biological Activity

3-Propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS: 306321-63-1) is a synthetic derivative of the benzo[c]chromen-6-one family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.

  • Molecular Formula : C16H18O3
  • Molar Mass : 258.31 g/mol
  • Structural Characteristics : The propoxy group at the 3-position significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit phosphodiesterase (PDE) enzymes, particularly PDE2. This inhibition is linked to neuroprotective effects in neuronal cell lines.
  • Receptor Interaction : It may interact with receptors involved in inflammatory pathways and cell proliferation, potentially modulating their activity.

Anticancer Activity

Recent studies have indicated that derivatives of benzo[c]chromen-6-one exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines. The IC50 values for some derivatives were reported as low as 3.67 μM for PDE2 inhibition, suggesting potential for further development as anticancer agents .

Anti-inflammatory Properties

The compound's anti-inflammatory effects are likely mediated through its ability to inhibit specific enzymes involved in inflammatory processes:

  • Cell Viability Assays : In HT-22 cells exposed to corticosterone (a neurotoxic agent), treatment with the compound resulted in increased cell viability in a dose-dependent manner .

Antimicrobial Activity

Preliminary investigations suggest that 3-propoxy derivatives may possess antimicrobial properties:

Case Studies and Research Findings

StudyFindingsReference
Tang et al. (2021)Demonstrated significant PDE2 inhibition with IC50 = 3.67 ± 0.47 μM; protective effects on HT-22 cells against corticosterone-induced toxicity.
ChemBK AnalysisIdentified potential applications in organic synthesis and medicinal chemistry; highlighted unique structural features influencing biological activity.
BenchChem OverviewDiscussed various chemical reactions involving the compound; noted its role as a building block for complex molecules with potential therapeutic applications.

Properties

IUPAC Name

3-propoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-2-9-18-11-7-8-13-12-5-3-4-6-14(12)16(17)19-15(13)10-11/h7-8,10H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBZDJHUHBRAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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